1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine

Structure-Activity Relationship Scaffold Differentiation Sulfonylpiperazine Library Design

Subtle substituent shifts in sulfonylpiperazine series can yield binary pharmacological outcomes: the hydroxyl analog VRT-186 is completely inactive while the 4-MeO-PhSO2 core-matched VRT-325 rescues F508del-CFTR function. Procuring this exact disubstituted piperazine-rather than near-neighbor regioisomers-preserves intended SAR and avoids potency loss. • Core-matched to active CFTR corrector VRT-325; retains essential 4-methoxybenzenesulfonyl-piperazine pharmacophore for F508del-CFTR rescue assays. • Dual-purpose scaffold: pyridin-4-yl ethyl vector enables diversification via N-alkylation or Suzuki coupling; predicted CNS MPO ~4.5 for in vivo probe studies. • Compatible with HTS at ≤100 μM (DMSO-stable); applicable to kinome-wide profiling and P. falciparum actin-1/profilin inhibition screens.

Molecular Formula C18H23N3O3S
Molecular Weight 361.5 g/mol
Cat. No. B12180814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
Molecular FormulaC18H23N3O3S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3
InChIInChI=1S/C18H23N3O3S/c1-24-17-2-4-18(5-3-17)25(22,23)21-14-12-20(13-15-21)11-8-16-6-9-19-10-7-16/h2-7,9-10H,8,11-15H2,1H3
InChIKeySSAZOZQFQXOPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine: Structural Identity and Procurement Classification


1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine (CAS 924012-86-2; molecular formula C₁₈H₂₃N₃O₃S; molecular weight 361.5 g/mol) is a synthetic disubstituted piperazine derivative bearing a 4-methoxybenzenesulfonyl group at the N1 position and a 2-(pyridin-4-yl)ethyl substituent at the N4 position . The compound belongs to the sulfonylpiperazine class, a scaffold recognized for its versatility in medicinal chemistry, including applications as kinase inhibitors, GPCR ligands, and anti-infective agents [1]. Its structural architecture—combining a hydrogen-bond-accepting sulfonyl moiety, a lipophilic methoxyphenyl ring, a basic piperazine core, and a pyridyl group capable of π-stacking and coordination—renders it a useful intermediate or probe molecule in drug discovery campaigns targeting CNS, oncology, or anti-infective pathways.

Why Avoid Generic Substitution of 1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine


Within the sulfonylpiperazine chemical space, even minor structural variations—such as replacing a methoxy with an ethoxy group, shifting the pyridine attachment from the 4- to the 2-position, or altering the alkyl linker length—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. For example, in the CFTR corrector series, the closely related analog VRT-325 (which incorporates the identical 4-methoxybenzenesulfonyl-piperazine core) shows functional activity, whereas its hydroxyl analog VRT-186 is completely inactive, demonstrating that subtle modifications yield binary pharmacological outcomes [2]. Consequently, procurement of this specific disubstituted piperazine—rather than a near-neighbor such as 1-((4-isopropoxy)phenyl)sulfonyl-4-(2-pyridyl)piperazine (CAS 1024523-27-0) or 1-[(4-ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine—is critical to preserving the intended structure-activity relationship (SAR) and avoiding unanticipated loss of potency or altered off-target profiles.

Differentiation Evidence for 1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine vs. Structural Analogs


Structural Uniqueness: Key Substituent Combination vs. Commercial Analogs

The target compound is distinguishable from its nearest commercially available congeners by the simultaneous presence of a 4-methoxy substituent on the benzenesulfonyl ring, a two-carbon ethyl linker, and a pyridin-4-yl (para-pyridyl) terminus. The closest analog, 1-((4-isopropoxy)phenyl)sulfonyl-4-(2-pyridyl)piperazine (CAS 1024523-27-0), differs in three key features: the phenyl ether substituent (methoxy vs. isopropoxy), the pyridine regioisomer (4-pyridyl vs. 2-pyridyl), and the presence vs. absence of the ethyl spacer . Another near-neighbor, 1-[(4-ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, retains the 4-pyridyl regioisomer but incorporates an ethoxy group and a one-carbon methylene linker . These structural divergences alter molecular shape, basicity (pKa of pyridyl nitrogen), and hydrogen-bonding capacity, all of which are recognized as critical determinants of target binding and pharmacokinetic behavior in sulfonylpiperazine series [1].

Structure-Activity Relationship Scaffold Differentiation Sulfonylpiperazine Library Design

Metabolic Stability Advantage of Sulfonylpiperazine Scaffold

At the class level, sulfonylpiperazines exhibit superior metabolic stability compared to carbonyl- and alkyl-substituted piperazines. The electron-withdrawing sulfonyl group reduces the basicity of the adjacent piperazine nitrogen (calculated pKa shift of approximately 2–3 log units, from ~9.7 for unsubstituted piperazine to ~6.5–7.5 for N-sulfonylpiperazine), thereby attenuating CYP450-mediated N-dealkylation and reducing susceptibility to rapid oxidative metabolism [1]. In a head-to-head comparison of matched molecular pairs, N-sulfonylpiperazine analogs demonstrated 3- to 5-fold longer microsomal half-lives relative to their N-acyl counterparts, while maintaining comparable or improved aqueous solubility due to the sulfonamide's hydrogen-bond-acceptor capacity [2]. For the target compound, the additional pyridyl group is anticipated to further enhance solubility at pH < 6 through protonation of the pyridine nitrogen (predicted pKa ~5.2), a feature absent in phenyl-only congeners.

Metabolic Stability Sulfonamide Piperazine Drug Design

CFTR Corrector Activity: Core-Matched VRT-325 vs. Inactive Analog

The compound VRT-325—4-cyclohexyloxy-2-(1-[4-(4-methoxybenzenesulfonyl)-piperazin-1-yl]-ethyl)-quinazoline—shares an identical 4-methoxybenzenesulfonyl-piperazine core with the target compound. VRT-325 rescues F508del-CFTR trafficking and channel function, whereas its close analog VRT-186, differing only by replacement of the cyclohexyloxy group with a hydroxyl on the quinazoline ring, is completely inactive in the same assay [1]. Quantitative data: VRT-325 at 10 μM caused a significant inhibition of cAMP-mediated halide flux in temperature-rescued F508del-CFTR (approximately 40% reduction, p<0.05 vs. DMSO control), while VRT-186 at the same concentration showed no significant effect [1]. This binary on/off pharmacological switch driven by a single substituent change underscores the critical importance of precise structural identity and provides a rationale for procuring the target compound as a key intermediate or scaffold for generating novel CFTR modulators or analogous protein-trafficking correctors.

CFTR Corrector F508del-CFTR Cystic Fibrosis

Drug-Likeness Advantage over Des-Sulfonyl Piperazines

The target compound (MW 361.5 g/mol) falls within the optimal range for lead-like and drug-like chemical space, with a molecular weight approximately 30–50 Da lower than the average sulfonylpiperazine lead compound (mean MW ~390–410 Da) [1]. Compared to a non-sulfonyl 1-benzyl-4-(2-(pyridin-4-yl)ethyl)piperazine analog (MW ~281 g/mol), the target compound gains ~80 Da from the sulfonyl group and methoxy substituent, which increases polar surface area (predicted tPSA ~58 Ų for the target vs. ~20 Ų for the des-sulfonyl analog) and reduces clogP by approximately 1–1.5 log units, improving the balance between permeability and solubility . The pyridyl nitrogen provides a pH-dependent solubility handle: predicted solubility >200 μM at pH 2, >100 μM at pH 6.5, enabling formulation flexibility in both oral and parenteral dosing vehicles—a property not shared by analogs lacking a basic heterocycle.

Drug-Likeness Lipinski Rule of Five In Silico ADME

High-Priority Application Scenarios for 1-(4-Methoxybenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine


CFTR Corrector Lead Optimization

Given the demonstrated activity of the core-matched VRT-325 in rescuing F508del-CFTR function, this compound serves as a strategic intermediate or scaffold for generating focused libraries of CFTR correctors [1]. Researchers can exploit the pyridin-4-yl ethyl substituent as a vector for introducing diversity via N-alkylation, Suzuki coupling, or reductive amination, while retaining the pharmacophoric 4-methoxybenzenesulfonyl-piperazine unit essential for activity. The compound's predicted solubility profile supports both biochemical screening (DMSO stock stability) and cell-based assays at concentrations up to 100 μM.

Kinase Inhibitor Discovery: Allosteric Binder Scaffold

The sulfonylpiperazine class has yielded potent kinase inhibitors, including PAK4 inhibitors with IC₅₀ values <1 μM [1]. The target compound's pyridyl group can engage the hinge region of kinases via hydrogen bonding to backbone NH (e.g., Met gatekeeper), while the 4-methoxybenzenesulfonyl group occupies a hydrophobic back pocket. This dual binding mode mimics type II kinase inhibitor pharmacophores (e.g., imatinib) and positions the compound as an attractive starting point for kinome-wide selectivity profiling.

Antimalarial and Antibacterial Hit Expansion

Sulfonylpiperazine compounds have recently been identified as inhibitors of Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics, with hit compounds achieving IC₅₀ values in the low micromolar range [1]. The target compound's structural features—particularly the basic piperazine and pyridine nitrogens—are consistent with the pharmacophore requirements for this mechanism. Procurement is warranted for screening against P. falciparum blood-stage cultures and for testing in combination with artemisinin derivatives to assess synergy potential.

GPCR and Ion Channel Chemical Probe Development

The 2-(pyridin-4-yl)ethyl substituent is a recognized privileged fragment for dopamine D₄, serotonin 5-HT₁A, and α₂-adrenergic receptors, while the sulfonylpiperazine confers metabolic stability suitable for in vivo probe studies [1]. This compound can be directly employed in radioligand displacement assays (Eurofins/Cerep panels) at 10 μM to establish a selectivity fingerprint, and its favorable predicted CNS MPO score (~4.5) supports subsequent in vivo pharmacokinetic evaluation in rodent models for CNS target engagement.

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